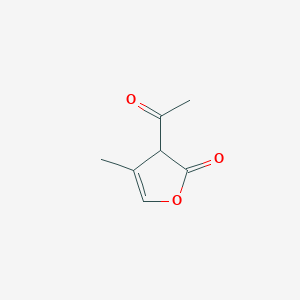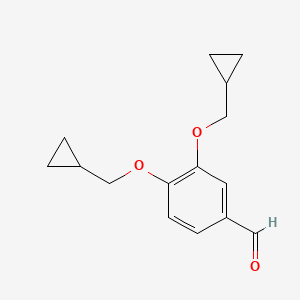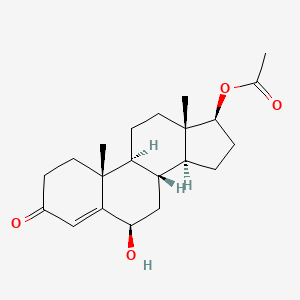
Thymolphthalein monophosphate ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymolphthalein monophosphate ammonium salt is a chemical compound widely used as a substrate in enzymatic assays, particularly for the determination of alkaline and acid phosphatase activities. This compound is known for its stability and specificity, making it a valuable tool in clinical chemistry and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thymolphthalein monophosphate ammonium salt typically involves the phosphorylation of thymolphthalein. The reaction is carried out under controlled conditions to ensure the formation of the monophosphate ester. The ammonium salt is then formed by neutralizing the reaction mixture with ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thymolphthalein monophosphate ammonium salt primarily undergoes hydrolysis reactions catalyzed by phosphatase enzymes. These reactions result in the release of thymolphthalein, which can be detected colorimetrically .
Common Reagents and Conditions
Reagents: Phosphatase enzymes (alkaline and acid phosphatases), buffers (diethanolamine for alkaline phosphatase, citrate buffer for acid phosphatase)
Conditions: pH 10.1 for alkaline phosphatase activity, pH 5.9 for acid phosphatase activityMajor Products
The major product formed from the hydrolysis of this compound is thymolphthalein, which produces a color change that can be measured spectrophotometrically .
Scientific Research Applications
Thymolphthalein monophosphate ammonium salt is extensively used in scientific research for the following applications:
Clinical Chemistry: As a substrate for measuring alkaline and acid phosphatase activities in serum, aiding in the diagnosis of various diseases.
Biochemical Research: Used in enzyme kinetics studies to understand the catalytic mechanisms of phosphatases.
Medical Research: Helps in the investigation of phosphatase-related disorders and the development of phosphatase inhibitors.
Industrial Applications: Employed in quality control assays for enzyme preparations and diagnostic kits.
Mechanism of Action
The mechanism of action of thymolphthalein monophosphate ammonium salt involves its hydrolysis by phosphatase enzymes. The enzyme catalyzes the cleavage of the phosphate group, releasing thymolphthalein. This reaction is highly specific and occurs under optimal pH conditions for the respective phosphatase enzyme .
Comparison with Similar Compounds
Similar Compounds
Sodium Thymolphthalein Monophosphate: Shares similar properties but is less stable compared to the ammonium salt.
Phenolphthalein Monophosphate: Another substrate used for phosphatase assays but with different colorimetric properties.
Uniqueness
Thymolphthalein monophosphate ammonium salt is unique due to its enhanced stability and specificity for both alkaline and acid phosphatase enzymes. This makes it a preferred choice in various enzymatic assays .
Properties
Molecular Formula |
C28H34NO7P |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
azane;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] dihydrogen phosphate |
InChI |
InChI=1S/C28H31O7P.H3N/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;/h7-16,29H,1-6H3,(H2,31,32,33);1H3 |
InChI Key |
NUKXNYMWDWJFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)



![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)


![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)



